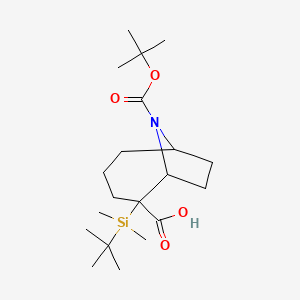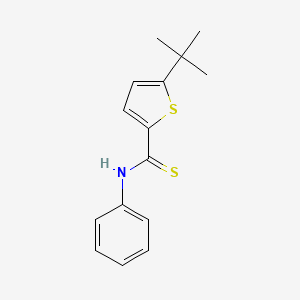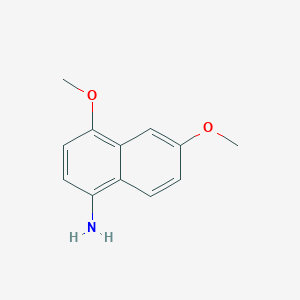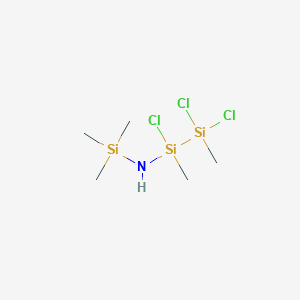
9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the 9-azabicyclo[4.2.1]nonane family, which is known for its significant biological activity and pharmacological potential. The structure of this compound includes a bicyclic framework with various functional groups, making it a versatile molecule in synthetic chemistry.
Métodos De Preparación
The synthesis of 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- can be achieved through several methods. One common approach involves the intramolecular oxidative amination of aminocyclooct-4-enes. This method provides rapid and regioselective access to the 9-azabicyclo[4.2.1]nonane framework . Another method involves the Lewis acid-promoted reaction between 1-methoxycarbonyl-2,5-dimethoxypyrrolidine and 1-ethoxy-1-trimethylsiloxy-1,4-pentadiene . These reactions are typically high yielding and proceed under ligand-free catalytic conditions .
Análisis De Reacciones Químicas
9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- undergoes various chemical reactions, including oxidation, reduction, and substitution. The intramolecular oxidative amination is a key reaction for synthesizing this compound, using aminocyclooct-4-enes as substrates . Common reagents for these reactions include palladium(II) catalysts and Lewis acids . The major products formed from these reactions are sp3-rich chemical scaffolds suitable for diversification .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a key structural component in the synthesis of various natural and synthetic alkaloids, such as anatoxin-a, pinnamine, and bis-homoepibatidine . These alkaloids are known for their pharmacological properties, including acting as nicotinic acetylcholine receptor agonists. As such, they are studied for potential treatments of neurological disorders like Parkinson’s and Alzheimer’s diseases, schizophrenia, and depression .
Mecanismo De Acción
The mechanism of action of 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- involves its interaction with molecular targets such as the nicotinic acetylcholine receptor (nAChR). This compound acts as a potent and irreversible agonist for nAChR, mimicking the action of acetylcholine . This interaction leads to the activation of the receptor, which plays a crucial role in neurotransmission and is implicated in various neurological conditions .
Comparación Con Compuestos Similares
Similar compounds to 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- include other 9-azabicyclo[4.2.1]nonane derivatives such as anatoxin-a, pinnamine, and bis-homoepibatidine . These compounds share the 9-azabicyclo[4.2.1]nonane core structure but differ in their functional groups and pharmacological profiles. The uniqueness of 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
125736-04-1 |
|---|---|
Fórmula molecular |
C20H37NO4Si |
Peso molecular |
383.6 g/mol |
Nombre IUPAC |
2-[tert-butyl(dimethyl)silyl]-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[4.2.1]nonane-2-carboxylic acid |
InChI |
InChI=1S/C20H37NO4Si/c1-18(2,3)25-17(24)21-14-10-9-13-20(16(22)23,15(21)12-11-14)26(7,8)19(4,5)6/h14-15H,9-13H2,1-8H3,(H,22,23) |
Clave InChI |
QOFSIBUHAJRZLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCCC(C1CC2)(C(=O)O)[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)



![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)



![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)

![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)

